molecular formula C8H12BrNO B2826064 4-(Bromomethyl)-5-isopropyl-3-methylisoxazole CAS No. 2138235-56-8

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole

Cat. No.: B2826064
CAS No.: 2138235-56-8
M. Wt: 218.094
InChI Key: ZHNODQYNJXVPND-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromomethyl group at the 4-position, an isopropyl group at the 5-position, and a methyl group at the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-isopropyl-3-methylisoxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-isopropyl-3-methylisoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: Used in the preparation of functional materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-isopropyl-3-methylisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-5-isopropyl-3-methylisoxazole
  • 4-(Fluoromethyl)-5-isopropyl-3-methylisoxazole
  • 4-(Hydroxymethyl)-5-isopropyl-3-methylisoxazole

Uniqueness

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and hydroxy analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable intermediate in organic chemistry.

Properties

IUPAC Name

4-(bromomethyl)-3-methyl-5-propan-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-5(2)8-7(4-9)6(3)10-11-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNODQYNJXVPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CBr)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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